N-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N~4~-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of N4-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclocondensation reactions, followed by functionalization steps to introduce the hydrazino, carbothioyl, and carboxamide groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
N~4~-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar compounds to N4-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE include other pyrazole derivatives such as:
- 3,5-Dimethyl-1H-pyrazole
- 1-Phenyl-3-methyl-1H-pyrazole
- 4-Amino-1H-pyrazole These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of N4-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific functional groups, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C23H21N7O2S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[[(2,5-dimethylpyrazole-3-carbonyl)amino]carbamothioyl]-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H21N7O2S/c1-15-13-19(29(2)27-15)22(32)25-26-23(33)24-21(31)18-14-30(17-11-7-4-8-12-17)28-20(18)16-9-5-3-6-10-16/h3-14H,1-2H3,(H,25,32)(H2,24,26,31,33) |
InChI Key |
CYKIXFMENKCKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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